molecular formula C21H21FN4O3 B2766895 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone CAS No. 1251605-64-7

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone

Cat. No. B2766895
M. Wt: 396.422
InChI Key: LXUPWKOJVRGSSR-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Computational Analysis

  • The novel compounds 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine and its derivatives have been synthesized and their structures confirmed by X-ray diffraction studies. Computational density functional theory (DFT) calculations provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules. This research enhances understanding of the molecular structure and reactivity of such compounds (Kumara et al., 2017).

Antibacterial and Anthelmintic Activities

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, shows potential for antibacterial and anthelmintic activities. Its crystal structure was studied to understand its interactions and potential biological applications (Sanjeevarayappa et al., 2015).

Antimicrobial Activities of Derivatives

  • Synthesis of various derivatives, including those with oxadiazol and triazole rings, has shown good or moderate antimicrobial activities against test microorganisms. These findings are significant for the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Cytotoxic Studies

  • The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, synthesized using a click chemistry approach, has been characterized and evaluated for its cytotoxicity. This research contributes to understanding the pharmacokinetic nature of similar compounds for biological applications (Govindhan et al., 2017).

Safety And Hazards

The safety and hazards associated with a specific piperazine derivative would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information.


Future Directions

The future directions in the study and application of piperazine derivatives are likely to be influenced by the ongoing discovery of their diverse biological activities and the development of new synthetic methods.


Please note that this is a general overview based on the structural components of the compound you mentioned. For more specific information, further research and studies would be needed.


properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-28-16-8-6-15(7-9-16)21-24-23-19(29-21)14-20(27)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUPWKOJVRGSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone

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